molecular formula C14H20N2O2 B2462876 4-(4-Phenylpiperazin-1-yl)butanoic acid CAS No. 155082-52-3

4-(4-Phenylpiperazin-1-yl)butanoic acid

Cat. No.: B2462876
CAS No.: 155082-52-3
M. Wt: 248.326
InChI Key: MVXISIOZCJFEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic compound belonging to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with a butanoic acid derivative. One common method includes the use of 4-phenylpiperazine and 4-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction can produce 4-(4-phenylpiperazin-1-yl)butanol .

Scientific Research Applications

4-(4-Phenylpiperazin-1-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenylpiperazin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group enhances its ability to interact with certain receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXISIOZCJFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.